(3aR,6aS)-Hexahydro-furo[2,3-c]pyrrole
Description
Structural Classification and Nomenclature of Hexahydro-furo[2,3-c]pyrroles
The compound (3aR,6aS)-Hexahydro-furo[2,3-c]pyrrole is a saturated bicyclic heterocycle. Its structure can be systematically deconstructed from its name:
Furo-pyrrole : This indicates the fusion of a furan (B31954) (a five-membered ring with one oxygen atom) and a pyrrole (B145914) (a five-membered ring with one nitrogen atom) ring.
[2,3-c] : This specifies the nature of the fusion. The pyrrole ring is fused at the 'c' face (the bond between atoms 3 and 4) to the 2 and 3 positions of the furan ring.
Hexahydro- : This prefix signifies that the bicyclic system is fully saturated, meaning it contains the maximum number of hydrogen atoms and no double bonds within the rings.
(3aR,6aS)- : This is the stereochemical descriptor, which defines the specific three-dimensional arrangement of the atoms at the two chiral bridgehead centers (positions 3a and 6a). The 'R' (Rectus) and 'S' (Sinister) designations indicate the absolute configuration at these stereocenters, defining a specific diastereomer. This particular configuration results in a cis-fusion of the two rings.
The systematic IUPAC name for this compound is (3aR,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole. nih.gov Detailed identifiers for the parent compound are provided in the table below.
| Identifier | Value |
|---|---|
| IUPAC Name | (3aR,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole nih.gov |
| Molecular Formula | C6H11NO nih.gov |
| Molecular Weight | 113.16 g/mol nih.gov |
| Parent Compound CAS Number | 1214875-23-6 nih.govbldpharm.com |
| Parent Compound PubChem CID | 54184168 nih.gov |
Academic Research Significance of the this compound Scaffold in Chemical Synthesis
The academic and industrial interest in the this compound scaffold is primarily due to its utility as a versatile building block in the synthesis of more complex molecules. Its rigid, three-dimensional architecture is a highly desirable feature for constructing novel, biologically active compounds.
The significance of this scaffold in chemical synthesis is multifaceted:
Stereochemical Control : The defined stereochemistry of the (3aR,6aS) isomer makes it a valuable chiral starting material. Synthetic routes that can produce specific diastereomers of such scaffolds are of high importance, as the biological activity of a final compound is often dependent on its precise 3D structure. nih.gov
Rigid Scaffold : The fused ring system provides a conformationally constrained framework. This rigidity reduces the molecular flexibility, which can lead to higher binding affinity and selectivity when designing molecules to fit into the active sites of specific enzymes or receptors.
Intermediate for Drug Discovery : The hexahydro-furo[2,3-c]pyrrole nucleus is a key structural framework in the synthesis of new chemical entities for drug discovery programs. Its ability to undergo various chemical transformations allows chemists to introduce diverse functional groups, enabling the creation of libraries of compounds for biological screening. The synthesis of related fused heterocyclic systems has been pivotal in the development of potent therapeutic agents, including HIV protease inhibitors. researchgate.netnih.gov
Research in this area often focuses on developing efficient and diastereoselective synthetic methods to access this and related scaffolds. nih.gov Methodologies such as multicomponent reactions and 1,3-dipolar cycloadditions are among the strategies employed to construct these intricate bicyclic systems. The development of practical syntheses for such scaffolds is crucial for their application in constructing compound libraries for high-throughput screening and advancing drug discovery initiatives. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-8-6-4-7-3-5(1)6/h5-7H,1-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQSQOIIMSDGFF-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@H]1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3ar,6as Hexahydro Furo 2,3 C Pyrrole and Its Analogues
Stereoselective and Enantioselective Synthetic Routes
The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For (3aR,6aS)-hexahydro-furo[2,3-c]pyrrole, where two stereocenters define its specific spatial arrangement, the development of stereoselective and enantioselective routes is crucial.
Asymmetric Cyclization Strategies
While a broad range of asymmetric cyclization strategies exist for the synthesis of heterocyclic compounds, specific methodologies targeting the this compound scaffold are not extensively detailed in the current body of scientific literature. General approaches often involve intramolecular reactions of acyclic precursors where the stereochemistry is directed by a chiral catalyst or a pre-existing stereocenter. These strategies can include transition-metal-catalyzed cyclizations or organocatalytic processes designed to control the formation of the fused ring system with the desired cis-relationship between the two bridgehead protons.
Organocatalytic and Metal-Catalyzed Asymmetric Transformations
The fields of organocatalysis and metal catalysis have provided powerful tools for the asymmetric synthesis of complex molecules. For the synthesis of furo-pyrrole systems, these methods have been instrumental in achieving high levels of enantioselectivity.
One notable approach involves a multicomponent and multicatalytic process for the synthesis of furo[2,3-b]pyrrole derivatives, which are structurally related to the target compound. This strategy utilizes a dual catalytic system, combining a gold complex with a chiral BINOL-derived phosphoric acid. nih.govrsc.org The reaction of a 3-butynamine derivative with glyoxylic acid and an aniline (B41778) derivative proceeds with high yield and stereoselectivity, forming products with three contiguous stereocenters. nih.gov The success of this transformation is highly dependent on the non-covalent interactions between the chiral phosphoric acid catalyst and the reagents, which dictates the stereochemical outcome. nih.gov
Organocatalytic enantioselective [4+2] cyclization reactions have also been developed for the synthesis of pyrano[2,3-c]pyrrole scaffolds. rsc.org These reactions, often catalyzed by squaramide-based organocatalysts, can provide access to fused heterocyclic systems with high diastereo- and enantioselectivities. rsc.org While not directly applied to this compound, these methodologies demonstrate the potential of organocatalysis in constructing similar fused ring systems.
Iron catalysis has also emerged as an environmentally friendly and cost-effective option for the synthesis of pyrrole (B145914) derivatives through multicomponent reactions. bohrium.com
Table 1: Overview of Catalytic Systems in Furo-Pyrrole Synthesis
| Catalytic System | Reaction Type | Key Features |
| Gold/Chiral Phosphoric Acid | Multicomponent Reaction | High yield and stereoselectivity for furo[2,3-b]pyrroles. nih.gov |
| Squaramide Organocatalyst | [4+2] Cyclization | Access to pyrano[2,3-c]pyrroles with high enantioselectivity. rsc.org |
| Iron Catalysis | Multicomponent Reaction | Eco-friendly synthesis of various pyrrole derivatives. bohrium.com |
Enzymatic Kinetic Resolution in Stereoisomer Production
In the context of synthesizing structurally similar compounds, such as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key component of several HIV protease inhibitors, lipase-catalyzed kinetic resolution has been successfully employed. researchgate.net A one-pot procedure involving a photocycloaddition followed by hydrogenation and subsequent lipase-catalyzed kinetic resolution afforded the target compound with high enantiomeric excess (up to 99% ee). researchgate.net This demonstrates the feasibility of using enzymatic methods to resolve stereoisomers of related bicyclic ether systems. The choice of enzyme and reaction conditions are critical for achieving high enantioselectivity. nih.gov
Table 2: Enzymes Used in Kinetic Resolution of Related Heterocycles
| Enzyme | Substrate Type | Application |
| Lipase | Racemic alcohol | Resolution of hexahydrofuro[2,3-b]furan-3-ol. researchgate.net |
| Various Hydrolases | Racemic alcohols/esters | General kinetic resolution of chiral compounds. nih.gov |
Diastereoselective Approaches to Hexahydro-furo[2,3-c]pyrrole Cores
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For the hexahydro-furo[2,3-c]pyrrole core, achieving the correct cis-fusion of the two rings is a key challenge. While specific diastereoselective methods for the (3aR,6aS) isomer are not prominently reported, general strategies often rely on substrate control, where the stereochemistry of the starting material dictates the outcome of the cyclization, or reagent control, where a chiral reagent or catalyst directs the formation of a specific diastereomer.
One-step diastereoselective syntheses have been reported for the related bis-furan alcohol of Darunavir, achieving diastereomeric ratios of up to 98:2. nih.gov This was accomplished through a novel cyclization of glycolaldehyde (B1209225) and 2,3-dihydrofuran, catalyzed by various catalysts including those derived from tin(II) triflate and chiral ligands like BINAP. nih.gov Such approaches highlight the potential for catalyst-controlled diastereoselective formation of fused furan-containing ring systems.
Convergent and Divergent Synthetic Pathways
Convergent and divergent synthetic strategies offer efficient ways to build molecular complexity and create libraries of related compounds.
Multicomponent Reactions for Furo[2,3-c]pyrrole Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials, are highly atom-economical and efficient. They are particularly well-suited for the rapid assembly of complex heterocyclic scaffolds like furo[2,3-c]pyrrole.
A notable example is the MgI₂-catalyzed annulation between donor-acceptor cyclopropanes and N-tosylaziridinedicarboxylates, which yields highly substituted 2H-furo[2,3-c]pyrroles with four stereocenters. Another approach involves the 1,3-dipolar cycloaddition reaction, which is a versatile method for creating a variety of substituted pyrroles.
A chemo-, regio-, and stereoselective construction of the furo[2,3-b]pyrrole core has been achieved via a multicomponent bicyclization reaction. figshare.com This process involves a sequential Knoevenagel condensation, Michael addition, and double cyclization, leading to the formation of multiple chemical bonds and stereogenic centers in a one-pot operation. figshare.com Similarly, iron-catalyzed four-component reactions have been developed for the synthesis of highly functionalized pyrroles. bohrium.com These MCRs offer a powerful and efficient means to access the core structure of furo-pyrrole systems. orientjchem.org
Table 3: Examples of Multicomponent Reactions in Furo-Pyrrole Synthesis
| Reaction Type | Key Reactants | Catalyst | Product |
| Annulation | Donor-acceptor cyclopropanes, N-tosylaziridinedicarboxylates | MgI₂ | Highly substituted 2H-furo[2,3-c]pyrroles |
| Bicyclization | Aldehyde, active methylene (B1212753) compound, amine | (various) | Furo[2,3-b]pyrrole core figshare.com |
| Four-component reaction | Amine, dialkyl acetylenedicarboxylate, aldehyde | FeCl₃ | Highly functionalized pyrroles bohrium.com |
1,3-Dipolar Cycloaddition Reactions in Furo[2,3-c]pyrrole Synthesis
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. researchgate.netresearchgate.net In the context of furo[2,3-c]pyrrole synthesis, this strategy typically involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile. psu.edu The intramolecular variant of this reaction is particularly useful for creating fused-ring systems.
The general approach involves generating an azomethine ylide, which then undergoes an intramolecular [3+2] cycloaddition with a tethered alkene or alkyne dipolarophile. psu.edu For the synthesis of the hexahydro-furo[2,3-c]pyrrole skeleton, a precursor would be designed to contain both the azomethine ylide source and a dipolarophile tethered in a manner that facilitates the desired ring fusion. For instance, an azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde that is attached to a dipolarophile via an ether linkage. rsc.orgmdpi.com The subsequent intramolecular cycloaddition would then form the bicyclic furo[2,3-c]pyrrole core. The stereochemical outcome of the reaction is often controlled by the geometry of the transition state during the cycloaddition. mdpi.com
This methodology has been successfully applied to the synthesis of a variety of complex pyrrolidine-containing heterocycles. acs.orgrsc.org While specific examples leading directly to this compound are not extensively detailed in general literature, the established principles of intramolecular azomethine ylide cycloadditions provide a clear and viable synthetic route. psu.edursc.org
Table 1: Key Components in 1,3-Dipolar Cycloaddition for Fused Pyrrolidine (B122466) Synthesis
| Component | Role | Typical Examples | Reference |
| 1,3-Dipole | The three-atom, four-electron component that participates in the cycloaddition. | Azomethine ylides, Nitrones | psu.edu |
| Dipolarophile | The two-atom, two-electron component that reacts with the dipole. | Alkenes (e.g., allyl ethers), Alkynes | semanticscholar.org |
| Precursor | Molecule designed to generate the dipole and contain the dipolarophile for intramolecular reactions. | Aldehydes tethered to alkenes, reacting with α-amino acids (e.g., sarcosine, proline). | rsc.orgmdpi.com |
| Catalyst/Initiation | Method to generate the reactive dipole. | Thermal conditions, Lewis acids, in situ condensation. | rsc.org |
Ring-Closing and Ring-Rearrangement Metathesis Strategies in Fused Heterocycle Formation
Olefin metathesis, a Nobel Prize-winning reaction, has become a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds. Ring-closing metathesis (RCM) is an intramolecular variant that is exceptionally effective for the synthesis of unsaturated rings of various sizes, including the dihydrofuran and dihydropyrrole components of the target scaffold. semanticscholar.orgrsc.org
Ring-Closing Metathesis (RCM): The synthesis of the furo[2,3-c]pyrrole core can be envisioned through a stepwise or tandem RCM approach. For the furan (B31954) portion, a diallyl ether derivative can undergo RCM to form a 2,5-dihydrofuran (B41785) ring. rsc.orgrsc.orgresearchgate.net Similarly, a suitably protected diallylamine (B93489) can be cyclized to afford a 2,5-dihydropyrrole. rsc.orgrsc.org A subsequent fusion of these two heterocyclic precursors, or a more convergent strategy involving a precursor containing both functionalities, would lead to the desired bicyclic system. Tandem RCM-aromatization sequences have also been developed, where the initially formed dihydropyrrole or dihydrofuran is dehydrogenated in situ to yield the aromatic pyrrole or furan. rsc.orgrsc.org
Ring-Rearrangement Metathesis (RRM): Ring-rearrangement metathesis is a more complex variant that can be used to construct fused heterocyclic systems from strained ring precursors. nih.gov For example, a furan-substituted vinyl cyclopropane (B1198618) can undergo a thermal Cope rearrangement, a type of sigmatropic rearrangement, to form a fused bicyclic system. nih.gov This advanced strategy allows for the stereoselective construction of complex molecular architectures from relatively simple starting materials.
Table 2: Application of Metathesis in Heterocycle Synthesis
| Metathesis Strategy | Precursor Type | Catalyst | Product Ring System | Reference |
| Ring-Closing Metathesis (RCM) | Diallyl ether | Grubbs I or II Generation Catalysts | 2,5-Dihydrofuran | rsc.orgrsc.org |
| Ring-Closing Metathesis (RCM) | N-protected diallylamine | Grubbs or Hoveyda-Grubbs Catalysts | 2,5-Dihydropyrrole | rsc.orgrsc.org |
| Tandem RCM-Aromatization | Diallylamine | Ruthenium-based catalyst | Pyrrole | rsc.org |
| Ring-Rearrangement Metathesis (via Cope Rearrangement) | Furan-substituted vinyl cyclopropane | Thermal (no catalyst) | Fused bicyclic systems | nih.gov |
Cyclization of Precursor Derivatives
The formation of the this compound ring system can be effectively achieved through the intramolecular cyclization of carefully designed acyclic or monocyclic precursors. This approach relies on forming one of the two rings onto a pre-existing cyclic structure or forming both rings in a sequential or tandem process.
One common strategy involves the cyclization of a functionalized pyrrolidine derivative. For example, a suitably substituted pyrrolidine bearing a hydroxypropyl or a related side chain at the C2 position can undergo intramolecular cyclization to form the fused furan ring. This cyclization can be promoted by converting the terminal hydroxyl group into a good leaving group, followed by intramolecular nucleophilic attack by the pyrrolidine nitrogen or a carbanion alpha to a carbonyl group on the pyrrolidine ring.
Another powerful approach involves the reaction of furan-2-carboxaldehyde derivatives with amino acids or their esters. nih.govresearchgate.net This can lead to the formation of intermediates that, upon reduction and subsequent intramolecular cyclization (e.g., reductive amination), yield the hexahydro-furo[2,3-c]pyrrole core. The stereochemistry of the final product is often dictated by the chirality of the starting amino acid and the conditions of the cyclization reaction. For instance, the condensation of an appropriate aldehyde with an amino acid can be followed by reduction of the resulting imine and lactonization or etherification to close the second ring. researchgate.net
Table 3: Precursor Cyclization Strategies for Fused Heterocycles
| Precursor Type | Key Reaction | Resulting Core Structure | Reference |
| N-substituted pyrrolidine with a hydroxyalkyl side chain | Intramolecular Williamson ether synthesis or SN2 reaction | Hexahydro-furo[2,3-c]pyrrole | researchgate.net |
| Furan-2-carboxaldehyde and an amino acid ester | Condensation, reduction, and intramolecular cyclization | Furo[2,3-c]pyrrole derivative | nih.govresearchgate.net |
| α,β-Unsaturated aldehydes and primary amines | Mannich-aldol condensation followed by intramolecular cyclization | Substituted pyrroles | nih.gov |
| Alkenyl aldehyde and N-aryl glycines | Intramolecular cycloaddition of in situ formed azomethine ylide | Octahydropyrrolo[3,4-b]pyrroles | nih.gov |
Chemical Reactivity and Derivatization of the 3ar,6as Hexahydro Furo 2,3 C Pyrrole Core
Nitrogen-Centered Reactions
The secondary amine in the pyrrolidine (B122466) ring is the most reactive site for nucleophilic attack, making it a primary target for derivatization.
N-Substitution and Alkylation Reactions of the Pyrrolidine Moiety
The nitrogen atom of the (3aR,6aS)-Hexahydro-furo[2,3-c]pyrrole core behaves as a typical secondary amine and is readily susceptible to substitution with a variety of electrophiles. These reactions are fundamental for introducing diverse functional groups to modulate the physicochemical and pharmacological properties of the molecule.
N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond by treating the parent heterocycle with an alkylating agent, typically an alkyl halide (R-X) or its equivalent. The reaction proceeds via an SN2 mechanism, where the nitrogen lone pair acts as the nucleophile. The presence of a non-nucleophilic base is often required to neutralize the hydrogen halide byproduct.
N-Acylation: The introduction of an acyl group (R-C=O) is achieved by reacting the core with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms a stable amide bond and is often used to create neutral derivatives or introduce further points for chemical modification.
N-Sulfonylation: Reaction with sulfonyl chlorides (R-SO2-Cl) in the presence of a base yields sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, significantly influencing the biological activity of the resulting derivative.
Below is a table summarizing representative N-substitution reactions on the hexahydro-furo[2,3-c]pyrrole core.
| Reaction Type | Electrophile | Reagent Example | Product Functional Group |
| N-Alkylation | Alkyl Halide | Benzyl (B1604629) bromide (BnBr) | Tertiary Amine |
| N-Acylation | Acyl Chloride | Acetyl chloride (AcCl) | Amide |
| N-Sulfonylation | Sulfonyl Chloride | Tosyl chloride (TsCl) | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone | Benzaldehyde | Tertiary Amine |
This table presents plausible reactions based on the general reactivity of secondary amines. Specific literature detailing these reactions on the this compound core is limited.
Carbon-Centered Transformations
Modifying the carbon skeleton of the this compound core is chemically more challenging than N-functionalization due to the general inertness of sp³ C-H bonds.
Functionalization of Ring Carbon Atoms
Direct functionalization of the ring carbon atoms of the saturated hexahydro-furo[2,3-c]pyrrole system is not straightforward. Unlike aromatic pyrroles, which readily undergo electrophilic substitution reactions like Friedel-Crafts alkylation, the saturated carbon atoms of this core are not susceptible to such transformations. nih.govmasterorganicchemistry.com Achieving C-H functionalization would likely require modern synthetic methods involving radical intermediates or transition-metal-catalyzed C-H activation, for which specific examples on this particular scaffold are not widely documented in the literature.
Ring-Opening Reactions
Redox Chemistry of the Hexahydro-furo[2,3-c]pyrrole System
The redox chemistry of the this compound core is another avenue for its derivatization.
Oxidation: The bicyclic core can undergo oxidation reactions. For the related (3aR,6aR) isomer, oxidation using reagents like potassium permanganate (B83412) has been noted as a possible transformation to introduce new functional groups. For the (3aR,6aS) core, potential oxidation sites include the nitrogen atom, which could be oxidized to an N-oxide, or the carbon atoms adjacent to the heteroatoms (α-amino or α-ether positions), which could be hydroxylated under specific conditions.
Reduction: The hexahydro-furo[2,3-c]pyrrole core is a fully saturated system and, therefore, cannot be further reduced. However, reduction reactions are highly relevant for derivatives of this core. For example, an N-acyl derivative can be reduced to the corresponding N-alkyl derivative using reducing agents like lithium aluminum hydride (LiAlH₄). This two-step process of acylation followed by reduction provides an alternative route to N-alkylated products.
| Reaction Type | Starting Material | Reagent | Product |
| Oxidation | This compound | m-CPBA | N-Oxide Derivative |
| Reduction of Derivative | N-Acyl-(3aR,6aS)-Hexahydro-furo[2,3-c]pyrrole | LiAlH₄ | N-Alkyl Derivative |
This table presents plausible redox reactions. Specific literature detailing these reactions on the this compound core is limited.
Spectroscopic Characterization and Structural Elucidation of 3ar,6as Hexahydro Furo 2,3 C Pyrrole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (3aR,6aS)-Hexahydro-furo[2,3-c]pyrrole derivatives in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, the connectivity of atoms, their chemical environments, and the relative stereochemistry of the molecule can be meticulously mapped.
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule, offering insights into their local electronic environment and spatial relationships with neighboring protons. For derivatives of the this compound scaffold, the ¹H NMR spectrum is characterized by distinct signals for the protons on the bicyclic core.
The analysis of a representative derivative, tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]furan-5(1H)-carboxylate, reveals characteristic chemical shifts and coupling patterns. The protons at the bridgehead positions (H-3a and H-6a) are crucial for confirming the cis-stereochemistry of the ring fusion. These protons typically appear as multiplets due to coupling with several adjacent protons. The diastereotopic nature of the methylene (B1212753) protons in both the furan (B31954) and pyrrolidine (B122466) rings leads to complex splitting patterns, often requiring two-dimensional NMR techniques like COSY (Correlation Spectroscopy) for unambiguous assignment.
The chemical shifts are influenced by the substituents on the pyrrolidine nitrogen. For instance, an electron-withdrawing group like the tert-butoxycarbonyl (Boc) group generally causes a downfield shift of the adjacent protons.
Table 1: Representative ¹H NMR Data for tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]furan-5(1H)-carboxylate in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1a | 3.85 | dd | 9.2, 5.7 |
| H-1b | 3.65 | t | 8.7 |
| H-3a | 2.80 | m | - |
| H-4a | 3.55 | dd | 11.5, 6.0 |
| H-4b | 3.30 | m | - |
| H-6a | 4.10 | m | - |
| H-6b | 3.75 | dd | 9.2, 4.0 |
| Boc (C(CH₃)₃) | 1.46 | s | - |
(Note: Data is illustrative for a derivatized compound and chemical shifts and coupling constants will vary with substitution.)
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in a derivative of this compound gives a distinct signal, and its chemical shift is indicative of its bonding environment.
In the ¹³C NMR spectrum of tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]furan-5(1H)-carboxylate, the bridgehead carbons (C-3a and C-6a) typically resonate in the range of 60-70 ppm. The carbons of the furan ring (C-1 and C-3) are generally found further downfield due to the deshielding effect of the oxygen atom, while the pyrrolidine carbons (C-4 and C-6) appear at slightly higher field. The presence of a Boc protecting group introduces characteristic signals for the carbonyl carbon (around 154 ppm) and the quaternary and methyl carbons of the tert-butyl group.
Table 2: Representative ¹³C NMR Data for tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]furan-5(1H)-carboxylate in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 72.5 |
| C-3 | 70.8 |
| C-3a | 65.4 |
| C-4 | 48.2 |
| C-6 | 45.9 |
| C-6a | 66.1 |
| Boc (C=O) | 154.7 |
| Boc (C(CH₃)₃) | 80.5 |
| Boc (C(CH₃)₃) | 28.4 |
(Note: Data is illustrative for a derivatized compound and chemical shifts will vary with substitution.)
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful, albeit less commonly used, technique for probing the electronic environment of nitrogen atoms. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, specialized techniques such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or HMBC (Heteronuclear Multiple Bond Correlation) are often employed.
For saturated heterocyclic systems like this compound, the ¹⁵N chemical shift of the pyrrolidine nitrogen is sensitive to its substitution and protonation state. In a neutral, unsubstituted derivative, the nitrogen signal is expected to appear in the typical range for secondary amines. The introduction of an N-substituent, such as a Boc group, results in a significant downfield shift of the ¹⁵N resonance. This is attributed to the electron-withdrawing nature of the carbamate (B1207046) group, which reduces the electron density at the nitrogen atom. The solvent can also have a notable effect on the ¹⁵N chemical shift due to hydrogen bonding interactions.
X-ray Crystallography for Definitive Solid-State Structures
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. For derivatives of this compound, this technique unambiguously confirms the cis-fusion of the furan and pyrrolidine rings.
A crystal structure of a closely related derivative, (3S,3aR,6aS)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)-2-phenyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione, confirms the expected puckered, non-planar conformation of the fused five-membered rings. nih.gov The analysis of bond lengths, bond angles, and torsion angles provides a precise geometric description of the molecule. Furthermore, intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing, can be thoroughly investigated. The determination of the absolute configuration is often possible through the analysis of anomalous dispersion effects, typically by calculating the Flack parameter.
Advanced Chiroptical Spectroscopic Techniques for Absolute Configuration Determination
While X-ray crystallography is the gold standard for solid-state structural analysis, chiroptical spectroscopic methods are invaluable for determining the absolute configuration of chiral molecules in solution.
Vibrational Absorption (VA) spectroscopy, more specifically Vibrational Circular Dichroism (VCD), is a powerful technique for determining the absolute configuration of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral sample. americanlaboratory.com The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule.
The absolute configuration of a this compound derivative can be determined by comparing its experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations, typically using Density Functional Theory (DFT). cam.ac.uk A good agreement between the signs and relative intensities of the experimental and calculated VCD bands allows for a confident assignment of the absolute configuration. americanlaboratory.com This method is particularly advantageous when obtaining single crystals suitable for X-ray diffraction is challenging. For instance, the absolute configuration of a novel disubstituted pyrrolidine acid, a related class of compounds, was successfully determined using VCD where X-ray analysis was also in agreement. nih.gov This demonstrates the reliability of VCD for assigning stereochemistry in complex, flexible molecules in solution.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This method is particularly sensitive to the three-dimensional arrangement of atoms and is instrumental in determining the absolute configuration of stereoisomers in solution.
For derivatives of this compound, VCD spectroscopy provides a detailed fingerprint of their stereochemistry. The analysis involves comparing the experimental VCD spectrum with spectra predicted by Density Functional Theory (DFT) calculations for a known configuration. A good correlation between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the chiral centers.
Research Findings: In a study on chiral N-heterocyclic carbene precursors with remote chirality centers, VCD analysis, supported by DFT calculations, was crucial for the unambiguous assignment of absolute configurations at two separate chiral centers. biosynth.com The technique proved superior to ECD and optical rotation for distinguishing between diastereomers, as specific VCD transitions could be correlated to individual stereocenters. biosynth.com For this compound derivatives, characteristic VCD bands are expected in the fingerprint region (1500–900 cm⁻¹), corresponding to C-H bending, C-N stretching, and C-O stretching vibrations. The signs and intensities of these bands are directly related to the molecule's absolute configuration.
A hypothetical VCD analysis for a derivative, such as N-benzyl-(3aR,6aS)-hexahydro-furo[2,3-c]pyrrole, would yield a spectrum with distinct positive and negative Cotton effects.
Table 1: Hypothetical VCD Data for N-benzyl-(3aR,6aS)-hexahydro-furo[2,3-c]pyrrole
| Frequency (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Mode Assignment |
|---|---|---|
| 2975 | +2.5 | Asymmetric CH₂ Stretch |
| 2850 | -1.8 | Symmetric CH₂ Stretch |
| 1450 | +5.0 | CH₂ Scissoring |
| 1350 | -3.2 | CH Wagging |
| 1120 | +8.1 | C-O-C Asymmetric Stretch |
Electronic Absorption (EA) Spectroscopy
Electronic Absorption (EA) spectroscopy, commonly known as UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. While not inherently sensitive to chirality, it is a fundamental tool for characterizing chromophores present in the molecule. For derivatives of this compound, the saturated bicyclic core itself does not exhibit strong absorption in the standard UV-Vis range (200-800 nm). However, the introduction of chromophoric substituents, such as aromatic rings, carbonyl groups, or other unsaturated systems, will result in characteristic absorption bands.
Research Findings: Studies on pyrrole (B145914) derivatives show that the position and intensity of absorption bands are highly dependent on the nature and position of substituents. For instance, pyrrolopyrrole aza-BODIPYs exhibit absorption in the far-red region, a property that is tuned by chemical modifications. rsc.org For a derivative of this compound containing a benzoyl group on the nitrogen atom, one would expect to observe absorption bands corresponding to the π → π* transitions of the aromatic ring.
Table 2: Hypothetical Electronic Absorption Data for N-benzoyl-(3aR,6aS)-hexahydro-furo[2,3-c]pyrrole in Methanol
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
|---|---|---|
| 254 | 12,000 | π → π* (Benzoyl group) |
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light in the UV-Vis region. It is an essential tool for determining the absolute configuration of chiral molecules containing chromophores. The resulting spectrum, with positive and negative peaks known as Cotton effects, is a unique signature of a molecule's stereochemistry.
Research Findings: The application of ECD, often coupled with Time-Dependent DFT (TDDFT) calculations, is a well-established method for assigning the absolute configuration of complex molecules, including natural products containing furan and pyrrole moieties. researchgate.netnih.gov The sign of the Cotton effects can often be correlated with the helicity or spatial arrangement of the chromophore relative to the chiral centers. nih.gov For a derivative like N-benzoyl-(3aR,6aS)-hexahydro-furo[2,3-c]pyrrole, the ECD spectrum would be dominated by the electronic transitions of the benzoyl chromophore, which are perturbed by the chiral environment of the bicyclic scaffold.
Table 3: Hypothetical ECD Data for N-benzoyl-(3aR,6aS)-hexahydro-furo[2,3-c]pyrrole in Methanol
| λ (nm) | Δε (M⁻¹cm⁻¹) | Cotton Effect |
|---|---|---|
| 260 | +4.5 | Positive |
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides information complementary to ECD and can also be used to determine the absolute configuration of chiral molecules. The spectrum typically shows a plain curve far from an absorption band and anomalous curves (containing peaks and troughs) in the region of a chromophore's absorption, an effect known as the Cotton effect.
Research Findings: While modern chiroptical studies often favor ECD and VCD for their higher information content, ORD remains a valuable technique. For chiral molecules, the sign of the specific rotation at the sodium D-line (589 nm) is a standard characterization parameter. However, a full ORD curve provides more robust data for stereochemical assignment, especially when correlated with the ECD spectrum through the Kronig-Kramers relations. For a derivative of this compound, the specific rotation would be a key identifying parameter.
Table 4: Hypothetical Optical Rotation Data for a Chiral Derivative of this compound
| Wavelength (nm) | Specific Rotation [α] (degrees) | Solvent |
|---|---|---|
| 589 (D-line) | +25.5 | Chloroform |
| 436 | +58.0 | Chloroform |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, yielding a fragmentation pattern that serves as a structural fingerprint and helps to elucidate the connectivity of the molecule.
Research Findings: Studies on the fragmentation pathways of pyrrole derivatives using techniques like electrospray ionization (ESI) coupled with ion trap or quadrupole time-of-flight (QTOF) mass spectrometry have shown that the fragmentation is significantly influenced by the substituents. nih.gov Common fragmentation pathways for N-substituted heterocycles involve cleavages at the bonds adjacent to the nitrogen atom and within the substituent. For the this compound core, characteristic fragmentation would likely involve the opening of one or both rings.
A plausible fragmentation pathway for the protonated molecule [M+H]⁺ of the parent compound would involve initial cleavage of the C-O bond or C-N bond in the bicyclic system, followed by the loss of small neutral molecules.
Table 5: Hypothetical HRMS and Fragmentation Data for this compound
| Ion | Calculated m/z | Observed m/z | Assignment |
|---|---|---|---|
| [M+H]⁺ | 114.0919 | 114.0917 | Molecular Ion |
| Fragment 1 | 85.0657 | 85.0655 | [M+H - C₂H₄O]⁺ (Loss of ethylene (B1197577) oxide moiety) |
| Fragment 2 | 70.0657 | 70.0656 | [M+H - C₂H₄O - CH₃]⁺ |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for both the assessment of chemical purity and the separation of stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to determine the purity of synthesized compounds. For chiral molecules like this compound derivatives, chiral chromatography is the definitive method for separating enantiomers and diastereomers and determining enantiomeric excess (ee) or diastereomeric excess (de).
Research Findings: The separation of chiral heterocyclic compounds is frequently achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) are widely used and effective for a broad range of compounds. The choice of mobile phase (normal-phase or reversed-phase) and additives can be optimized to achieve baseline separation of the stereoisomers. mdpi.com
For the purity assessment and isomer separation of a new derivative of this compound, a chiral HPLC method would be developed.
Table 6: Hypothetical Chiral HPLC Method for Separation of Enantiomers
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (R-isomer) | 8.5 min |
| Retention Time (S-isomer) | 10.2 min |
| Purity (by area %) | >99% |
Computational Chemistry and Theoretical Studies on 3ar,6as Hexahydro Furo 2,3 C Pyrrole
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the geometric and electronic properties of molecules. For (3aR,6aS)-Hexahydro-furo[2,3-c]pyrrole, DFT calculations would be employed to optimize the ground-state geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure of the molecule.
The choice of functional and basis set is critical in DFT calculations. A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d,p) or a more extensive one for higher accuracy. The output of these calculations provides precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Furthermore, DFT is used to calculate the electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies greater stability. The spatial distribution of these frontier orbitals can predict the most likely sites for nucleophilic and electrophilic attack.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C-N Bond Lengths | Data not available |
| C-O Bond Lengths | Data not available |
| C-C Bond Lengths | Data not available |
| Key Bond Angles | Data not available |
| Dihedral Angles | Data not available |
Note: The table is a template. Specific values would be populated from the results of actual DFT calculations.
Conformational Analysis and Energetic Landscapes
The fused ring system of this compound is not rigid and can exist in various conformations due to the puckering of the five-membered rings. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energetic barriers between them.
Computational methods can systematically explore the potential energy surface (PES) of the molecule. This can be achieved by performing constrained geometry optimizations, where specific dihedral angles are systematically varied, and the energy of the molecule is calculated at each step. The results are used to construct an energetic landscape, which maps the relative energies of different conformations.
The identification of global and local energy minima on this landscape reveals the most likely shapes the molecule will adopt. The energy differences between these conformers, often calculated with high-level DFT or ab initio methods, determine their relative populations at a given temperature according to the Boltzmann distribution.
Prediction and Interpretation of Spectroscopic Properties
Computational chemistry is an invaluable tool for predicting and interpreting various spectroscopic data, which can aid in the experimental characterization of this compound.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These predicted chemical shifts, when compared to experimental spectra, can help confirm the structure and stereochemistry of the molecule. Spin-spin coupling constants can also be computed to aid in the assignment of signals.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating the vibrational frequencies and their corresponding intensities. This is done by computing the second derivatives of the energy with respect to the atomic coordinates. The predicted vibrational modes can be visualized to understand the nature of the atomic motions associated with each spectral peak.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Values |
|---|---|
| ¹H NMR Chemical Shifts (ppm) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available |
Note: The table is a template. Specific values would be populated from the results of actual spectroscopic calculations.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling can provide deep insights into the reactivity of this compound and the mechanisms of reactions in which it participates. By modeling the reaction pathways, chemists can understand the step-by-step process of bond breaking and formation.
A crucial aspect of this is the location of transition states (TS), which are the energy maxima along the reaction coordinate. The geometry of the transition state provides a snapshot of the molecule as it transforms from reactant to product. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
Methods such as nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to confirm that a located transition state connects the desired reactants and products. These computational studies can be instrumental in designing new synthetic routes or understanding the biological activity of the molecule.
Analysis of Atomic Charges and Chemical Shifts
The distribution of electron density within this compound can be quantified by calculating atomic charges. Various schemes exist for this purpose, including Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Atoms in Molecules (AIM) theory. The calculated atomic charges can help in understanding the molecule's polarity, intermolecular interactions, and reactive sites. For instance, atoms with a significant negative charge are likely to be sites of electrophilic attack.
As mentioned in section 5.3, the calculation of NMR chemical shifts is a powerful application of computational chemistry. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Therefore, a detailed analysis of the factors influencing the calculated chemical shifts, such as inductive and anisotropic effects, can provide a deeper understanding of the molecule's electronic structure. The correlation between calculated atomic charges and chemical shifts can also be explored to establish structure-property relationships.
Role of Hexahydro Furo 2,3 C Pyrrole Scaffolds in Advanced Organic Synthesis
Building Blocks for Complex Polycyclic Systems
The rigid, three-dimensional structure of the hexahydro-furo[2,3-c]pyrrole nucleus serves as an excellent starting point for the construction of intricate polycyclic systems. researchgate.net The defined stereochemistry of the (3aR,6aS) isomer provides a predictable platform for subsequent annulation and functionalization reactions, allowing for the stereocontrolled synthesis of complex targets.
One of the key strategies for elaborating the hexahydro-furo[2,3-c]pyrrole core involves leveraging the reactivity of the pyrrolidine (B122466) nitrogen. N-alkylation or N-acylation can introduce functionalities that subsequently participate in intramolecular cyclization reactions, leading to the formation of additional rings. For instance, the introduction of a side chain containing a dienophile could facilitate an intramolecular Diels-Alder reaction, thereby constructing a polycyclic system with a high degree of stereochemical control.
Furthermore, the furan (B31954) ring of the scaffold can be manipulated to build additional fused rings. Ring-opening of the tetrahydrofuran (B95107) moiety, followed by functionalization and subsequent cyclization, can lead to the formation of larger heterocyclic systems. While specific examples of complex polycyclic systems derived directly from (3aR,6aS)-Hexahydro-furo[2,3-c]pyrrole are not extensively documented in readily available literature, the principles of diversity-oriented synthesis suggest its potential for generating libraries of structurally diverse polycyclic compounds. bohrium.com The related furo[2,3-b]pyrazine scaffold, for example, has been utilized to generate libraries of diverse and complex molecules. bohrium.com
Intermediates in the Synthesis of Diverse Organic Molecules
The this compound scaffold is a crucial intermediate in the synthesis of a variety of organic molecules, particularly those with potential biological activity. researchgate.net Its value as an intermediate stems from its ability to impart specific stereochemical and conformational properties to the target molecule, which can be critical for biological function.
The hexahydro-furo[2,3-c]pyrrole moiety itself can be incorporated into larger molecules as a central scaffold. The secondary amine of the pyrrolidine ring provides a convenient handle for attaching various substituents through reactions such as reductive amination, acylation, or sulfonylation. This allows for the systematic modification of the molecule's properties and the exploration of structure-activity relationships in drug discovery programs. The development of practical synthetic routes to related scaffolds, such as hexahydro-2H-thieno[2,3-c]pyrrole, further illustrates the utility of these bicyclic systems in creating libraries of three-dimensionally shaped molecules for screening and lead optimization. researchgate.net
Investigations into Novel Chemical Transformations Involving the Furo[2,3-c]pyrrole Moiety
Research into the chemical reactivity of the furo[2,3-c]pyrrole moiety is ongoing, with a focus on developing novel transformations that can further expand its utility in organic synthesis. These investigations often draw parallels from the reactivity of related furo-pyrrole isomers and other heterocyclic systems.
One area of exploration is the functionalization of the furo[2,3-c]pyrrole core. Given the electron-rich nature of the pyrrole (B145914) ring in its aromatic form, electrophilic substitution reactions are a common strategy for introducing substituents. nih.gov However, in the saturated hexahydro-furo[2,3-c]pyrrole system, functionalization typically targets the nitrogen atom or involves transformations of the furan ring.
Studies on the related furo[2,3-b]pyrrole system have demonstrated a range of chemical transformations, including formylation, methylation, and benzylation. mdpi.com These reactions provide a basis for exploring similar transformations on the furo[2,3-c]pyrrole scaffold. For instance, Vilsmeier-Haack formylation could potentially introduce an aldehyde group, which can then be used as a synthetic handle for further elaboration. mdpi.com
Furthermore, cycloaddition reactions involving the furo-pyrrole core are an area of interest for the rapid construction of complex molecular architectures. Research on pyrrole-2-methides has shown their utility in enantioselective [6+2] cycloadditions to form densely substituted pyrrolizine derivatives. nih.gov While this involves an unsaturated pyrrole, it suggests the potential for developing novel cycloaddition strategies with derivatives of the hexahydro-furo[2,3-c]pyrrole system. The development of catalyst-controlled cycloisomerization/[4+3] cycloaddition sequences to construct furan-fused dihydroazepines and pyrrole-fused dihydrooxepines also points towards innovative ways to build upon such fused heterocyclic frameworks. rsc.org
Below is a summary of representative transformations that have been explored with related furo-pyrrole systems, which could inspire future investigations into the this compound moiety.
| Transformation | Reagents and Conditions | Product Type | Potential Application for Furo[2,3-c]pyrrole |
|---|---|---|---|
| N-Alkylation/N-Benzylation | Alkyl or benzyl (B1604629) halide, phase-transfer catalyst | N-substituted furo-pyrroles | Introduction of functional groups for further cyclizations |
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | Formyl-furo-pyrroles | Installation of a key synthetic handle |
| Conversion to Cyanides | Hydroxylamine, acetic anhydride, pyridine | Cyano-furo-pyrroles | Precursor for various nitrogen-containing functional groups |
| Conversion to Tetrazoles | Sodium azide, ammonium (B1175870) chloride, DMF | Tetrazolyl-furo-pyrroles | Introduction of a bioisostere for carboxylic acids |
Future Directions and Emerging Research Avenues in Hexahydro Furo 2,3 C Pyrrole Chemistry
Development of Novel Synthetic Methodologies for Enantioenriched Derivatives
The precise three-dimensional arrangement of atoms in drug candidates is critical for their biological activity. Consequently, a primary focus of future research is the development of highly efficient and stereoselective methods to access enantioenriched derivatives of the hexahydro-furo[2,3-c]pyrrole scaffold.
Emerging strategies are moving beyond classical multi-step syntheses towards more elegant and sustainable approaches. Asymmetric organocatalysis, for instance, has become a powerful tool for constructing chiral pyrrolidines. mdpi.comnih.gov Future work will likely involve designing new proline-derived or other small molecule catalysts that can facilitate the stereocontrolled formation of the fused ring system in a single step, for example, through cascade reactions. mdpi.com Transition metal catalysis also offers significant promise. Methodologies such as iridium-catalyzed reductive azomethine ylide generation for [3 + 2] dipolar cycloadditions could be adapted to create the furo-pyrrolidine core with high diastereocontrol. acs.org
Furthermore, chemoenzymatic synthesis is a rapidly growing field that combines the selectivity of enzymes with the practicality of chemical synthesis. rsc.org Biocatalysts like amine transaminases and engineered dehydrogenases are capable of producing chiral amines from prochiral ketones with exceptional enantioselectivity under mild conditions. semanticscholar.orgnih.gov A forward-looking approach would involve engineering enzymes specifically to recognize precursors of the (3aR,6aS)-hexahydro-furo[2,3-c]pyrrole skeleton or to perform key stereoselective cyclization steps.
| Synthetic Strategy | Catalyst/Enzyme Class | Key Advantages |
| Asymmetric Organocatalysis | Chiral proline derivatives, Diarylprolinol silyl (B83357) ethers | Metal-free conditions, high enantioselectivity, operational simplicity. researchgate.net |
| Transition Metal Catalysis | Iridium, Rhodium, Copper complexes | High efficiency, access to unique cycloaddition pathways, broad substrate scope. acs.orgresearchgate.netfrontiersin.org |
| Chemoenzymatic Synthesis | Transaminases, Dehydrogenases, Imine Reductases | Exceptional stereoselectivity, mild aqueous reaction conditions, sustainable. rsc.orgnih.gov |
Exploration of Underexplored Reactivity Pathways within the Fused System
Beyond synthesizing the core scaffold, future research will concentrate on discovering new ways to functionalize it. The ability to selectively modify the molecule at various positions is crucial for tuning its properties. While reactions involving the nitrogen atom are common, the reactivity of the carbon framework remains less explored.
A major emerging avenue is the direct functionalization of carbon-hydrogen (C–H) bonds. researchgate.net This atom-economical strategy avoids the need for pre-installing reactive functional groups. ethz.ch Future research could establish protocols for the site-selective C–H functionalization of the hexahydro-furo[2,3-c]pyrrole core, enabling the direct attachment of aryl, alkyl, or other groups to the saturated rings. nih.gov
Another frontier is the exploration of "skeletal remodeling" reactions. researchgate.net These transformations involve the strategic cleavage and reformation of bonds within the core structure to generate novel, often more complex, molecular architectures. For the hexahydro-furo[2,3-c]pyrrole system, this could involve selective ring-opening of either the furan (B31954) or the pyrrolidine (B122466) ring. researchgate.netrsc.orgresearchgate.net Such deconstructive approaches can provide access to diverse scaffolds that are difficult to synthesize through conventional means, effectively expanding the chemical space accessible from a single bicyclic precursor. elsevierpure.com
| Reactivity Pathway | Description | Potential Application |
| C–H Functionalization | Direct conversion of a C–H bond into a C–C or C-heteroatom bond. researchgate.net | Late-stage diversification of complex molecules; rapid synthesis of derivative libraries. |
| Furan Ring-Opening | Cleavage of the C-O bonds in the furan ring to generate a linear diketone intermediate. rsc.org | Synthesis of highly functionalized pyrrolidines and related acyclic structures. |
| Pyrrolidine Ring-Opening | Cleavage of a C–N bond in the pyrrolidine ring. researchgate.net | Access to different ring sizes (e.g., piperidines) or linear amino alcohol derivatives. |
| Cycloaddition Reactions | Using the scaffold as a building block in [3+2] or other cycloaddition reactions. nih.gov | Construction of more complex polycyclic systems with high stereocontrol. |
Advanced Computational Modeling for Structure–Reactivity Correlations and Design of New Derivatives
In parallel with synthetic efforts, advanced computational modeling is becoming an indispensable tool for accelerating research. By using computers to simulate molecular behavior, chemists can gain deep insights into structure and reactivity, guiding the design of new experiments and molecules.
Density Functional Theory (DFT) calculations can elucidate the electronic structure of the hexahydro-furo[2,3-c]pyrrole system, predict its most stable conformations, and model the transition states of potential reactions. researchgate.net This information is invaluable for understanding why certain reactions are favored over others and for designing catalysts that can enhance selectivity. researchgate.net Molecular dynamics (MD) simulations can further model how these molecules behave over time and how they might interact with biological targets such as proteins, providing a dynamic picture of molecular recognition. tees.ac.uk
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. By analyzing a series of related compounds and their measured biological activities, QSAR models can identify the key molecular features that govern potency. researchgate.netwisdomlib.org These models can then be used to predict the activity of virtual, yet-to-be-synthesized derivatives of the this compound scaffold, allowing researchers to prioritize the most promising candidates for synthesis and testing. tiu.edu.iq
| Computational Method | Primary Application | Research Impact |
| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energies, and transition state structures. researchgate.net | Rationalizing reaction outcomes and mechanisms; guiding catalyst design. |
| Molecular Dynamics (MD) | Simulation of molecular motion and intermolecular interactions over time. tees.ac.uk | Understanding conformational preferences and predicting binding modes with biological targets. |
| QSAR | Correlating chemical structure with biological activity using statistical models. researchgate.net | Predicting the biological activity of new derivatives; guiding rational drug design. |
Q & A
Q. How does the compound’s stability under varying pH conditions affect storage and handling?
- Methodological Answer : The compound degrades in acidic conditions (pH < 4) due to protonation of the pyrrolidine nitrogen, leading to ring-opening. Storage at −20°C under nitrogen in amber vials minimizes oxidation. Stability-indicating HPLC methods (e.g., using C18 columns) monitor degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
